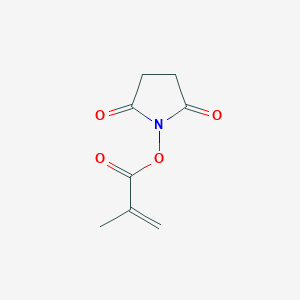
N-(Methacryloyloxy)succinimide
Descripción general
Descripción
“N-(Methacryloyloxy)succinimide” (also known as Methacrylic acid N-hydroxysuccinimide ester) is a reactive monomer that belongs to the class of N-hydroxysuccinimide (NHS) esters . It is commonly used for functionalizing biomolecules through amine-reactive coupling reactions in fields such as bioconjugation, protein labeling, and peptide synthesis . It can also be used in the fabrication of a bionanocomposite for the removal of chromium from water .
Synthesis Analysis
The synthesis of succinimides involves a manganese pincer complex that catalyzes a dehydrogenative coupling of diols and amines to form cyclic imides . The reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign . Methacrylic acid N-hydroxysuccinimide ester can be copolymerized by reversible addition fragmentation chain transfer (RAFT) polymerization for bioconjugation with proteins .
Molecular Structure Analysis
The empirical formula of “N-(Methacryloyloxy)succinimide” is C8H9NO4, and its molecular weight is 183.16 .
Chemical Reactions Analysis
“N-(Methacryloyloxy)succinimide” can be copolymerized with poly(N-isopropylacrylamide) for potential usage in immunoassay, catalyst recovery, and drug delivery .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Methacryloyloxy)succinimide” are influenced by succinimide formation, which can alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .
Aplicaciones Científicas De Investigación
Application in Biomedical Field: Water Transfer of Inorganic Nanocrystals
Specific Scientific Field
This application falls under the Biomedical Field , specifically in the area of Nanotechnology .
Summary of the Application
N-Succinimidyl Methacrylate is used in the synthesis of polymeric multi-dentate ligands that are suitable for the water transfer of hydrophobic colloidal inorganic nanocrystals (NCs). This is of great interest to promote the applications of NCs in the biomedical field .
Methods of Application
The protocol exploits the photo-induced atom transfer radical (photo-ATRP) copolymerization of ester-activated N-succinimidyl methacrylate and oligoethylene glycol methyl ether methacrylate. A high monomer conversion rate along with a fair control over the polymerization is confirmed by size exclusion chromatography and nuclear magnetic resonance spectroscopy .
Results or Outcomes
The NCs exhibit long-term stability in physiological media (saline) upon water transfer, while their size, shape, magnetic properties, and optical properties were also maintained. The UCNPs could be imaged when excited under an infrared laser while the QDs show a bright fluorescence signal under UV irradiation .
Application in Surface Science: Post-polymerization Modification of Surface-Bound Polymers
Specific Scientific Field
This application is in the field of Surface Science .
Summary of the Application
N-Succinimidyl Methacrylate is used in the post-polymerization modification of surface-bound polymers. Reactive polymeric surfaces can be produced by surface-initiated polymerization, such as atom transfer radical polymerization (ATRP), nitroxide-mediated polymerization (NMP), and ring-opening metathesis polymerization (ROMP). Such surfaces can subsequently undergo post-polymerization modification to alter their physicochemical properties .
Methods of Application
Reactive polymeric surfaces are produced by surface-initiated polymerization, such as atom transfer radical polymerization (ATRP), nitroxide-mediated polymerization (NMP), and ring-opening metathesis polymerization (ROMP). Such surfaces can subsequently undergo post-polymerization modification to alter their physicochemical properties .
Results or Outcomes
Post-polymerization modification opens up new platforms for the facile and versatile modification of various surfaces. This method has been developed as a compelling method for modification of a broad range of surfaces with the desired polymer brushes and can be used in many applications, such as nonbiofouling surfaces, antibacterial coatings, and stimuli-responsive surfaces .
Application in Environmental Science: Removal of Chromium from Water
Specific Scientific Field
This application falls under the Environmental Science field .
Summary of the Application
N-Succinimidyl Methacrylate can be used in the fabrication of a bionanocomposite for the removal of chromium from water .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it involves the fabrication of a bionanocomposite using N-Succinimidyl Methacrylate .
Results or Outcomes
The bionanocomposite is capable of removing chromium from water, which is beneficial for environmental remediation .
Application in Bioconjugation: Protein Labeling and Peptide Synthesis
Specific Scientific Field
This application is in the field of Bioconjugation .
Summary of the Application
N-Succinimidyl Methacrylate is commonly used for functionalizing biomolecules through amine-reactive coupling reactions in fields such as bioconjugation, protein labeling, and peptide synthesis .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it involves the use of N-Succinimidyl Methacrylate for functionalizing biomolecules through amine-reactive coupling reactions .
Results or Outcomes
The outcomes of this application include the successful functionalization of biomolecules, which can be used in various fields such as bioconjugation, protein labeling, and peptide synthesis .
Application in Surface Science: Antifouling Polyethylene
Summary of the Application
N-Succinimidyl Methacrylate is used in the synthesis of dopamine-based copolymer bottlebrushes for functional adhesives. These are used in surface engineering of antifouling polyethylene .
Methods of Application
The protocol involves the incorporation of dopamine methacrylamide (DOMA), a catechol-containing monomer, into a polymer chain together with methyl methacrylate (MMA) and 2-(2-bromoisobutyryloxy)ethyl methacrylate (BIEM). DOMA serves as adhesion points, BIEM provides functional sites for subsequent “grafting from” reactions, and MMA provides the possibility for concentration and conformation adjustment .
Results or Outcomes
The results demonstrate the successful utilization of catechol-based materials for functionalizing polyolefin surfaces. The poly(oligoethylene glycol methacrylate) POEGMA layers grafted on 30% DOMA-containing copolymers on HDPE show optimal antifouling performance exhibiting a 95% reduction of BSA fluorescence compared to nonfunctionalized and surface-fouled polyethylene .
Application in Bioconjugation: Immobilization to Primary Amino Groups on Tissue Surfaces
Summary of the Application
N-Succinimidyl Methacrylate is used for the immobilization to primary amino groups on tissue surfaces .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source. However, it involves the use of N-Succinimidyl Methacrylate for the immobilization to primary amino groups on tissue surfaces .
Results or Outcomes
The outcomes of this application include the successful immobilization to primary amino groups on tissue surfaces, which can be used in various fields such as bioconjugation .
Safety And Hazards
Direcciones Futuras
“N-(Methacryloyloxy)succinimide” has potential applications in the field of bioconjugation, protein labeling, and peptide synthesis . It can also be used in the fabrication of a bionanocomposite for the removal of chromium from water . Future research may focus on its potential usage in immunoassay, catalyst recovery, and drug delivery .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(2)8(12)13-9-6(10)3-4-7(9)11/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGJEMXWUYWELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37047-90-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37047-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60435975 | |
| Record name | N-(Methacryloyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methacryloyloxy)succinimide | |
CAS RN |
38862-25-8 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38862-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Methacryloyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHACRYLIC ACID N-HYDROXYSUCCINIMIDE ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

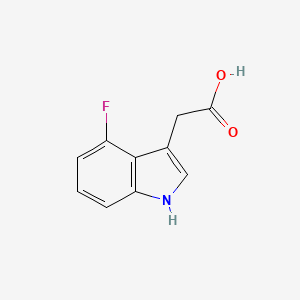
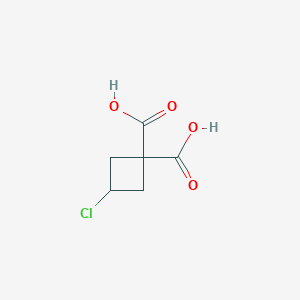
![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1311713.png)
![(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B1311715.png)
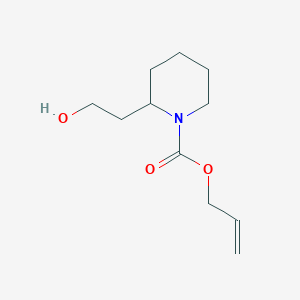
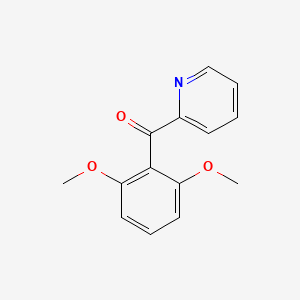

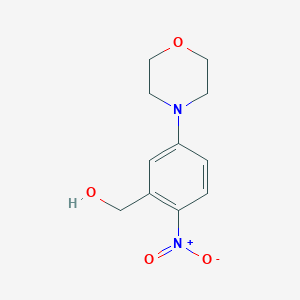
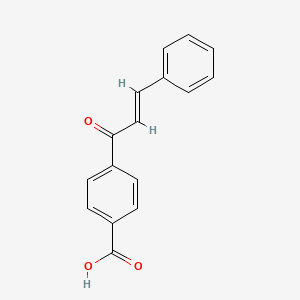
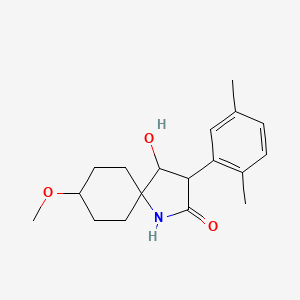
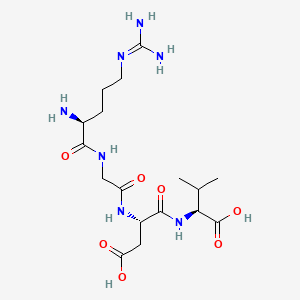
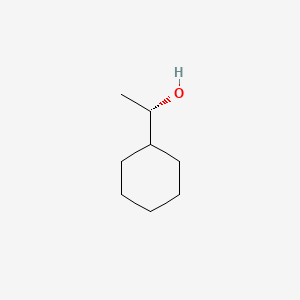
![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)
